molecular formula C10H8ClN B1356097 6-(Chloromethyl)quinoline CAS No. 2644-82-8

6-(Chloromethyl)quinoline

Cat. No.: B1356097
CAS No.: 2644-82-8
M. Wt: 177.63 g/mol
InChI Key: OBNGWZDUQKEARE-UHFFFAOYSA-N
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Description

6-(Chloromethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of a chloromethyl group at the 6-position of the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the quinoline ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline-6-carboxaldehyde, quinoline-6-carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

6-(Chloromethyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The chloromethyl group can enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Uniqueness of 6-(Chloromethyl)quinoline: The presence of the chloromethyl group at the 6-position of the quinoline ring makes this compound unique. This functional group enhances its reactivity and potential for chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .

Properties

IUPAC Name

6-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNGWZDUQKEARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562780
Record name 6-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-82-8
Record name 6-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinolin-6-yl-methanol (7.7 g, 48 mmol) was dissolved in benzene (3 mL) and SOCl2 (20 mL) was added at 0° C. The mixture was stirred at RT for 1 h, then heated to reflux and stirred an additional 1 h. The mixture was cooled to RT and the solid was filtered to give the 6-chloromethyl-quinoline.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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